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molecular formula C13H13NO3 B185150 1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid CAS No. 158577-01-6

1-Isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No. B185150
M. Wt: 231.25 g/mol
InChI Key: UUCJNYSXZJNSLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07875629B2

Procedure details

1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt (500 mg; 2 mmol), N,N′-diisopropylethylamine (0.35 mL), and sodium triacetoxyborohydride (422 mg; 2 mmol) was added to a vial containing 10 mL of dichloromethane. The mixture was stirred for 5 minutes prior to the addition of 1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide (0.427 g). The final mixture was stirred for 1 h, at which time the reaction was judged to be complete based on HPLC and mass spectrometric analysis. Water (20 mL) was slowly added to quench the remaining reducing agent. The mixture was diluted with 100 mL of dichloromethane, and shaken in a funnel before collecting the organic layer. The organic layer was washed with 1M NaOH (40 mL) and brine (50 mL), dried over MgSO4, and evaporated to yield the title intermediate as a colorless solid. This crude product was used in the next step without further treatment.
Name
1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
422 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide
Quantity
0.427 g
Type
reactant
Reaction Step Three
[Compound]
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
F[C:2](F)(F)[C:3]([OH:5])=[O:4].O=S1(=O)C[CH2:12][CH:11](N)[CH2:10]1.CC[N:18]([CH:22]([CH3:24])[CH3:23])[CH:19]([CH3:21])[CH3:20].C(O[BH-](O[C:35](=[O:37])C)OC(=O)C)(=O)C.[Na+].Cl[CH2:40]Cl>O>[CH:22]([N:18]1[C:19]2[C:20](=[CH:10][CH:11]=[CH:12][CH:21]=2)[CH:40]=[C:2]([C:3]([OH:5])=[O:4])[C:35]1=[O:37])([CH3:23])[CH3:24] |f:0.1,3.4|

Inputs

Step One
Name
1,1-dioxotetrahydro-1λ6-thiophen-3-ylamine trifluoroacetic acid salt
Quantity
500 mg
Type
reactant
Smiles
FC(C(=O)O)(F)F.O=S1(CC(CC1)N)=O
Name
Quantity
0.35 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
422 mg
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
ClCCl
Step Three
Name
1-isopropyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid {(1S,3R,5R)-8-[(2,2-dihydroxy)ethyl]-8-azabicyclo[3.2.1]oct-3-yl}amide
Quantity
0.427 g
Type
reactant
Smiles
Step Four
Name
final mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to quench the
ADDITION
Type
ADDITION
Details
The mixture was diluted with 100 mL of dichloromethane
STIRRING
Type
STIRRING
Details
shaken in a funnel
CUSTOM
Type
CUSTOM
Details
before collecting the organic layer
WASH
Type
WASH
Details
The organic layer was washed with 1M NaOH (40 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(C)(C)N1C(C(=CC2=CC=CC=C12)C(=O)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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